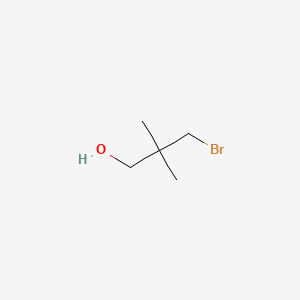

3-Bromo-2,2-dimethyl-1-propanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 127921. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-2,2-dimethylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11BrO/c1-5(2,3-6)4-7/h7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQOQXYPZBYTICM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70193897 | |

| Record name | 3-Bromo-2,2-dimethyl-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40894-00-6 | |

| Record name | 3-Bromo-2,2-dimethyl-1-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040894006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 40894-00-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127921 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Bromo-2,2-dimethyl-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2,2-dimethyl-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-2,2-dimethyl-1-propanol (CAS: 40894-00-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2,2-dimethyl-1-propanol, with CAS number 40894-00-6, is a halogenated organic compound that serves as a crucial building block in advanced organic synthesis.[1] Its bifunctional nature, containing both a primary alcohol and a primary alkyl bromide, makes it a versatile intermediate for the synthesis of a wide range of molecules, including active pharmaceutical ingredients (APIs) and other fine chemicals.[1][2] This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on experimental details and data presentation for the scientific community.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, reaction setup, and purification.

| Property | Value | Reference |

| CAS Number | 40894-00-6 | [2] |

| Molecular Formula | C₅H₁₁BrO | [3] |

| Molecular Weight | 167.04 g/mol | [2][3] |

| Appearance | Liquid | [2] |

| Boiling Point | 184-187 °C (lit.) | [2][4] |

| Density | 1.358 g/mL at 25 °C (lit.) | [2][4] |

| Refractive Index (n20/D) | 1.479 (lit.) | [2][4] |

| Flash Point | 76 °C (168.8 °F) - closed cup | [2] |

| IUPAC Name | 3-bromo-2,2-dimethylpropan-1-ol | [3] |

| InChI Key | KQOQXYPZBYTICM-UHFFFAOYSA-N | [2][3] |

| SMILES | CC(C)(CO)CBr | [2] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of this compound. The following table summarizes the available spectroscopic data.

| Technique | Data Availability/Reference |

| ¹H NMR | Spectra available from various sources.[3][5] |

| ¹³C NMR | Spectra available from various sources.[3] |

| Mass Spectrometry (MS) | Electron ionization mass spectrum available in the NIST WebBook.[6] |

| Infrared (IR) Spectroscopy | FTIR, ATR-IR, and Vapor Phase IR spectra are available.[3] |

Applications in Organic Synthesis

This compound is a valuable intermediate in organic synthesis, primarily utilized for introducing the neopentyl group with further functionalization capability.[1]

One of its key applications is in the synthesis of 3-bromo-2,2-dimethylpropanal through oxidation.[2][7] This aldehyde is a versatile building block for compounds featuring two geminal methyl groups on a quaternary carbon center.[7] The reactivity of the carbon-bromine bond allows for nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation, esterification, or etherification, providing multiple pathways for creating more complex molecules.[1][8]

Experimental Protocols

Oxidation of this compound to 3-Bromo-2,2-dimethyl-propanal [7]

This protocol details the TEMPO-catalyzed oxidation of this compound using sodium hypochlorite (B82951) (NaOCl) as the co-oxidant.

Materials:

-

This compound (16.7 g, 0.1 mol)

-

Dichloromethane (B109758) (65 ml)

-

TEMPO (0.78 g, 5 mmol)

-

Potassium bromide (KBr) (1.2 g, 10 mmol) in 5 ml water

-

Aqueous NaOCl solution (1.8M, 61 ml)

-

Sodium bicarbonate (NaHCO₃) (3.4 g, 40 mmol)

-

10% Hydrochloric acid (HCl) containing Potassium iodide (KI)

-

Saturated aqueous Sodium thiosulfate (B1220275) (Na₂S₂O₃)

-

Saturated aqueous Sodium bicarbonate (NaHCO₃)

-

Brine

-

Magnesium sulfate (B86663) (MgSO₄)

-

Basic alumina

Procedure:

-

Dissolve this compound in dichloromethane in a reaction vessel.

-

Add TEMPO and the aqueous solution of KBr.

-

Cool the mixture to below 0 °C with vigorous stirring.

-

Prepare a mixture of aqueous NaOCl, water, and NaHCO₃.

-

Add the NaOCl mixture to the reaction vessel while maintaining the temperature below 10 °C.

-

Continue stirring for 10-20 minutes until the alcohol is consumed (monitored by TLC or GC).

-

Separate the organic and aqueous phases.

-

Extract the aqueous phase three times with diethyl ether.

-

Combine the organic phases and wash sequentially with 10% HCl containing KI, saturated aqueous Na₂S₂O₃, saturated aqueous NaHCO₃, and brine.

-

Dry the organic phase with MgSO₄ and filter through a short pad of basic alumina.

-

Remove the solvent at atmospheric pressure.

-

Purify the resulting aldehyde by Kugelrohr distillation to yield pure 3-bromo-2,2-dimethyl-propanal.

Visualized Workflows and Pathways

Caption: A conceptual workflow for the synthesis of this compound.

Caption: Reaction pathway for the oxidation of this compound.

Safety and Handling

This compound is classified as an irritant and requires careful handling in a well-ventilated area, preferably a fume hood, using appropriate personal protective equipment (PPE).[2][3][9]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362+P364 |

| Eye Irritation (Category 2) | GHS07 | Warning | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | GHS07 | Warning | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

Recommended PPE: Eyeshields, chemical-resistant gloves, and a respirator with a suitable filter (e.g., type ABEK) are recommended.[2]

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9] It is classified as a combustible liquid.[2]

Spill and First Aid: In case of a small spill, absorb the liquid with inert material and place it in a sealed container for disposal.[9] For skin or eye contact, flush immediately with plenty of water for at least 15 minutes and seek medical attention.[9] If inhaled, move to fresh air.[9]

Conclusion

This compound is a highly useful and versatile chemical intermediate. Its well-defined physicochemical properties, coupled with its reactivity, make it an important precursor in the synthesis of complex organic molecules for the pharmaceutical and fine chemical industries. Proper handling and adherence to safety protocols are essential when working with this compound. This guide provides a foundational resource for researchers and developers utilizing this compound in their synthetic endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. 3-溴-2,2-二甲基-1-丙醇 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C5H11BrO | CID 142501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemwhat.com [chemwhat.com]

- 5. This compound(40894-00-6) 1H NMR spectrum [chemicalbook.com]

- 6. This compound [webbook.nist.gov]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Spectroscopic Profile of 3-Bromo-2,2-dimethyl-1-propanol: A Technical Guide

FOR IMMEDIATE RELEASE

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-2,2-dimethyl-1-propanol (CAS No: 40894-00-6), a key intermediate in various organic syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing, offering detailed spectroscopic and procedural information to support research and quality control.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound. This data is essential for the structural elucidation and quality assessment of the compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.45 | s | 2H | -CH₂OH |

| 3.29 | s | 2H | -CH₂Br |

| 1.85 (approx.) | s (broad) | 1H | -OH |

| 1.04 | s | 6H | -C(CH₃)₂ |

Note: The chemical shift of the hydroxyl proton (-OH) is variable and may exchange with D₂O.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 71.5 | -CH₂OH |

| 42.5 | -CH₂Br |

| 38.0 | -C(CH₃)₂ |

| 22.0 | -C(CH₃)₂ |

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3350 (broad) | O-H stretch (alcohol) |

| 2960, 2870 | C-H stretch (alkane) |

| 1470, 1370 | C-H bend (alkane) |

| 1040 | C-O stretch (primary alcohol) |

| 650 | C-Br stretch (alkyl halide) |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Proposed Fragment Assignment |

| 167/169 | <1 | [M]⁺ (Molecular ion with Br isotopes) |

| 137/139 | 15 | [M - CH₂OH]⁺ |

| 87 | 20 | [M - Br]⁺ |

| 71 | 40 | [C₅H₁₁]⁺ |

| 57 | 100 | [C₄H₉]⁺ (tert-butyl cation) |

| 56 | 95 | [C₄H₈]⁺ |

| 55 | 80 | [C₄H₇]⁺ |

| 41 | 75 | [C₃H₅]⁺ |

Note: The mass spectrum exhibits a characteristic isotopic pattern for a bromine-containing compound.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg) in a suitable deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) is prepared in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a BRUKER AC-300, operating at 300 MHz for protons. For ¹³C NMR, a proton-decoupled pulse sequence is utilized. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum is obtained using a neat liquid sample. A thin film of this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. The spectrum is recorded using an FTIR spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the clean plates is recorded prior to the sample analysis.

Mass Spectrometry (MS)

Mass spectral data is acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, typically via a gas chromatograph (GC-MS). The molecules are ionized by a 70 eV electron beam, and the resulting fragments are separated by a mass analyzer.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.

Caption: Logical workflow for spectroscopic analysis.

Chemical structure and IUPAC name of 3-Bromo-2,2-dimethyl-1-propanol.

This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, and physicochemical properties of 3-Bromo-2,2-dimethyl-1-propanol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document includes a proposed experimental protocol for its synthesis from a commercially available starting material and features a visual representation of the synthetic pathway.

Chemical Structure and IUPAC Name

This compound is a primary alcohol containing a bromine atom on the adjacent carbon to a quaternary center. This structure makes it a useful building block in organic synthesis.

-

IUPAC Name: 3-bromo-2,2-dimethylpropan-1-ol[1]

-

Chemical Formula: C₅H₁₁BrO

-

Linear Formula: BrCH₂C(CH₃)₂CH₂OH

-

SMILES: CC(C)(CO)CBr

-

CAS Number: 40894-00-6[1]

Physicochemical and Spectral Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 167.04 g/mol | [1] |

| Boiling Point | 184-187 °C | |

| Density | 1.358 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.479 |

Spectral data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are available for this compound and are crucial for its identification and characterization.

Proposed Synthesis of this compound

Starting Material: 2,2-dimethyl-1,3-propanediol

-

IUPAC Name: 2,2-dimethylpropane-1,3-diol

-

Synonyms: Neopentyl glycol

-

CAS Number: 126-30-7

-

Molecular Formula: C₅H₁₂O₂[2]

-

Molecular Weight: 104.15 g/mol

Proposed Experimental Protocol

This protocol is a suggested procedure and may require optimization for yield and purity.

Reaction: Selective monobromination of 2,2-dimethyl-1,3-propanediol.

Reagents and Materials:

-

2,2-dimethyl-1,3-propanediol

-

48% aqueous hydrobromic acid (HBr)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus or column chromatography setup

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,2-dimethyl-1,3-propanediol (1.0 equivalent) in toluene.

-

Addition of HBr: To the stirred solution, add a stoichiometric amount (1.0 equivalent) of 48% aqueous hydrobromic acid. The use of a slight excess of the diol may favor monobromination.

-

Reaction: Heat the biphasic mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time.

-

Workup:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to obtain pure this compound.

-

Visualizing the Synthesis

The following diagrams illustrate the proposed synthetic pathway for this compound.

Caption: Proposed synthesis of this compound.

References

Reactivity of primary alcohol in neopentyl structures.

An In-depth Technical Guide on the Reactivity of Primary Alcohols in Neopentyl Structures

For Researchers, Scientists, and Drug Development Professionals

Abstract

The neopentyl group, characterized by a quaternary carbon adjacent to a primary functional group, presents a unique structural motif that significantly impacts chemical reactivity. This guide provides a comprehensive analysis of the reactivity of primary alcohols within neopentyl and related sterically hindered structures. We delve into the mechanistic dichotomies of substitution pathways (SN1 and SN2), the characteristic Wagner-Meerwein rearrangement, elimination reactions, and oxidation processes. This document consolidates quantitative kinetic data, detailed experimental protocols for key transformations, and visual diagrams of reaction pathways to serve as a critical resource for professionals in chemical research and pharmaceutical development, where modulation of reactivity and stability through steric hindrance is a key design strategy.

Core Principles: The Impact of Steric Hindrance

The defining feature of a neopentyl structure is the (CH₃)₃CCH₂- moiety. The primary alcohol, neopentyl alcohol (2,2-dimethylpropan-1-ol), is the archetypal example. Its reactivity is dominated by the extreme steric bulk of the tert-butyl group positioned at the β-carbon relative to the hydroxyl group. This steric congestion governs the accessibility of the α-carbon and the stability of potential intermediates, leading to reaction pathways that diverge significantly from those of unhindered primary alcohols.

-

SN2 Reactions: The backside attack required for a bimolecular nucleophilic substitution (SN2) is severely impeded by the bulky tert-butyl group, making this pathway kinetically unfavorable.

-

SN1/E1 Reactions: The formation of a primary carbocation upon departure of a leaving group is electronically unstable. However, this transient species can undergo a rapid and irreversible 1,2-methyl shift to form a highly stable tertiary carbocation, a process known as a neopentyl rearrangement. Subsequent reactions proceed from this rearranged intermediate.

The interplay between these factors results in unusually slow reaction rates and a strong propensity for skeletal rearrangement.

Substitution Reactions: A Tale of Two Pathways

Nucleophilic substitution at the primary carbon of neopentyl alcohol (after conversion of -OH to a good leaving group) is exceptionally slow and mechanistically complex.

The Impracticality of the SN2 Pathway

The SN2 mechanism is practically non-existent for neopentyl systems. The three methyl groups on the β-carbon effectively block the trajectory of any incoming nucleophile attempting a backside attack on the α-carbon. This steric shield dramatically increases the activation energy of the SN2 transition state.

// Invisible edge to position the cluster edge[style=invis]; Nu -> H2; }

Caption: Fig. 1: Steric hindrance from β-methyl groups blocks nucleophilic backside attack.

The SN1 Pathway and Neopentyl Rearrangement

Under conditions favoring unimolecular substitution (e.g., solvolysis in a polar protic solvent with a good leaving group like a tosylate), neopentyl systems react via an SN1 mechanism, but only with rearrangement. The process is initiated by the slow formation of a highly unstable primary carbocation, which immediately undergoes a 1,2-methyl shift to yield a stable tertiary carbocation. All subsequent products derive from this rearranged intermediate.

Caption: Fig. 2: Mechanism of the SN1 reaction involving a 1,2-methyl shift.

Dehydration (E1) Reactions

Acid-catalyzed dehydration of neopentyl alcohol also proceeds with skeletal rearrangement. Following protonation of the hydroxyl group and its departure as water, the same unstable primary carbocation is formed as in the SN1 pathway. This intermediate rearranges to the tertiary carbocation. Subsequent elimination of a proton from an adjacent carbon yields a mixture of alkenes. The major product is the more substituted, thermodynamically stable alkene, according to Zaitsev's rule.[1]

-

Major Product: 2-methyl-2-butene (B146552) (~85%)

-

Minor Product: 2-methyl-1-butene (B49056) (~15%)

Oxidation Reactions

Primary alcohols are typically oxidized to aldehydes and subsequently to carboxylic acids. While neopentyl alcohol is a primary alcohol, its steric bulk can influence the reaction rate. Standard oxidizing agents like acidified potassium dichromate(VI) or PCC (pyridinium chlorochromate) can be used.[2][3] However, the bulky neopentyl group may hinder the formation of the intermediate chromate (B82759) ester, potentially requiring harsher conditions or longer reaction times compared to less hindered primary alcohols like ethanol (B145695) or 1-propanol.

-

Partial Oxidation (PCC): Yields 2,2-dimethylpropanal (pivaldehyde).

-

Full Oxidation (e.g., acidic Cr₂O₇²⁻, reflux): Yields 2,2-dimethylpropanoic acid (pivalic acid).

Quantitative Reactivity Data

The most striking quantitative data for neopentyl systems relates to the extremely slow rate of SN2 reactions. The data below is for neopentyl bromide, which serves as a proxy for the reactivity of a tosylated neopentyl alcohol.

| Substrate (R-Br) | Relative Rate of SN2 Reaction (with strong nucleophile) | Reference |

| Methyl (CH₃-Br) | ~1,000,000 - 3,000,000 | [4] |

| Ethyl (CH₃CH₂-Br) | ~30,000 | - |

| n-Propyl (CH₃CH₂CH₂-Br) | ~10,000 | [5] |

| Neopentyl ((CH₃)₃CCH₂-Br) | 1 | [5] |

| tert-Butyl ((CH₃)₃C-Br) | ~0 (SN2 does not occur) | - |

Table 1: Relative rates of SN2 reactions illustrating the severe steric effect of the neopentyl group.

Experimental Protocols

Protocol: Acid-Catalyzed Dehydration of Neopentyl Alcohol

This protocol describes a typical procedure for the E1 dehydration of neopentyl alcohol to form a mixture of rearranged alkenes.[1][6]

Materials:

-

Neopentyl alcohol (2,2-dimethylpropan-1-ol)

-

Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

-

Saturated sodium bicarbonate solution

-

Anhydrous calcium chloride or magnesium sulfate

-

Boiling chips

-

Distillation apparatus, separatory funnel, round-bottom flask, heating mantle

Procedure:

-

Reaction Setup: Place 20 mL of neopentyl alcohol into a 100 mL round-bottom flask. Cautiously add 5 mL of concentrated sulfuric acid dropwise while swirling and cooling the flask in an ice-water bath.

-

Dehydration: Add a few boiling chips to the mixture. Assemble a simple distillation apparatus with the flask. Heat the mixture gently with a heating mantle to initiate the reaction. The alkene products, being volatile, will co-distill with water. Collect the distillate in a receiver cooled in an ice bath.

-

Workup: Transfer the cloudy distillate to a separatory funnel. Wash the organic layer sequentially with 15 mL of water, 15 mL of 10% sodium bicarbonate solution (to neutralize any acid), and finally with 15 mL of brine.

-

Drying and Isolation: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a small amount of anhydrous calcium chloride to dry the product. Once the liquid is clear, decant or filter it into a pre-weighed flask.

-

Characterization: Characterize the product mixture (2-methyl-2-butene and 2-methyl-1-butene) using Gas Chromatography (GC) to determine the product ratio and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structures.

Caption: Fig. 3: A typical workflow for the synthesis and isolation of alkenes.

Protocol: Oxidation of Neopentyl Alcohol to Pivalic Acid

This protocol outlines the complete oxidation of neopentyl alcohol using an acidic dichromate solution.[2][3]

Materials:

-

Neopentyl alcohol

-

Potassium dichromate(VI) (K₂Cr₂O₇)

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Sodium hydroxide (B78521) (NaOH) solution

-

Concentrated hydrochloric acid (HCl)

-

Reflux apparatus, separatory funnel, heating mantle

Procedure:

-

Oxidizing Solution: Prepare the Jones reagent by carefully dissolving 25 g of potassium dichromate in 100 mL of water and then slowly adding 25 mL of concentrated sulfuric acid with cooling.

-

Reaction: In a round-bottom flask equipped with a reflux condenser, place 10 g of neopentyl alcohol. Slowly add the prepared oxidizing solution to the flask through the condenser. The reaction may be exothermic.

-

Reflux: Once the addition is complete, heat the mixture to reflux for 2 hours to ensure complete oxidation. The solution should turn from orange to a murky green.

-

Isolation: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract it three times with 50 mL portions of diethyl ether. Discard the aqueous (green) layer.

-

Purification: Combine the ether extracts and wash them with water. Extract the combined ether layers with a 10% NaOH solution. This converts the pivalic acid into its water-soluble sodium salt.

-

Acidification: Separate the aqueous NaOH layer and cool it in an ice bath. Carefully acidify the solution with concentrated HCl until the pivalic acid precipitates as a white solid.

-

Final Product: Collect the solid product by vacuum filtration, wash it with cold water, and dry it to obtain pivalic acid.

Applications and Relevance in Drug Development

The neopentyl group is a valuable structural component in medicinal chemistry. Its primary functions are:

-

Metabolic Blocking: The quaternary carbon is resistant to oxidative metabolism (e.g., by Cytochrome P450 enzymes), which can increase the metabolic stability and half-life of a drug candidate.

-

Steric Shielding: The bulky nature of the group can be used to lock a molecule into a specific conformation to enhance binding to a biological target or to shield a nearby functional group from unwanted reactions.

-

Lipophilicity Modulation: The hydrocarbon nature of the neopentyl group increases lipophilicity, which can influence a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Understanding the inherent inertness of the neopentyl C-C skeleton and the unique reactivity patterns of adjacent functional groups is therefore critical for designing stable, effective, and safe pharmaceutical agents.

References

- 1. When neopentyl alcohol is heated with an acid , it slowly converted into an 85 : 15 mixture of alkenes A and B , respectively. What are these alkenes ? [allen.in]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. Neopentyl alcohol - Wikipedia [en.wikipedia.org]

- 6. studylib.net [studylib.net]

Potential Research Applications of Brominated Neopentyl Alcohols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brominated neopentyl alcohols, key chemical intermediates, are garnering significant interest across diverse scientific disciplines. Their unique molecular architecture, characterized by a sterically hindered neopentyl core functionalized with bromine atoms and hydroxyl groups, imparts a valuable combination of thermal stability, reactivity, and bioactivity. This technical guide provides an in-depth exploration of the core properties, synthesis, and, most importantly, the burgeoning research applications of two prominent members of this class: 2,2-bis(bromomethyl)-1,3-propanediol (B29016) (Dibromoneopentyl Glycol, DBNPG) and 3-bromo-2,2-bis(bromomethyl)-1-propanol (Tribromoneopentyl Alcohol, TBNPA). This document is intended to serve as a comprehensive resource for researchers in polymer chemistry, materials science, and pharmaceutical development, highlighting the potential of these versatile compounds in the creation of advanced materials and novel therapeutic agents.

Introduction

The neopentyl glycol backbone is renowned for conferring exceptional stability to polymers and other molecules due to the absence of tertiary hydrogens, which are susceptible to oxidation. The introduction of bromine atoms onto this stable core dramatically expands the functionality and application scope of these alcohols. The high bromine content makes them exceptionally effective as reactive flame retardants, a field where they are already well-established.[1][2] However, their utility extends far beyond this traditional application. The presence of reactive hydroxyl groups allows for their incorporation into a multitude of polymer backbones and their use as versatile intermediates in organic synthesis.[1][3] This guide will delve into both the established and emerging applications of these compounds, with a particular focus on their untapped potential in pharmaceutical research.

Physicochemical and Spectroscopic Data

A thorough understanding of the fundamental properties of brominated neopentyl alcohols is crucial for their effective application in research and development. The following tables summarize key physicochemical and spectroscopic data for Dibromoneopentyl Glycol (DBNPG) and Tribromoneopentyl Alcohol (TBNPA).

Table 1: Physicochemical Properties of Brominated Neopentyl Alcohols

| Property | Dibromoneopentyl Glycol (DBNPG) | Tribromoneopentyl Alcohol (TBNPA) |

| Chemical Name | 2,2-bis(bromomethyl)-1,3-propanediol | 3-bromo-2,2-bis(bromomethyl)-1-propanol |

| CAS Number | 3296-90-0 | 36483-57-5; 1522-92-5[4][5] |

| Molecular Formula | C₅H₁₀Br₂O₂[2] | C₅H₉Br₃O[5][6] |

| Molecular Weight | 261.94 g/mol [2] | 324.84 g/mol [6] |

| Appearance | White crystalline solid | White crystalline solid/powder |

| Melting Point | 109-111 °C | 62-67 °C[7] |

| Boiling Point | Decomposes | Decomposes |

| Bromine Content | ~60.7% | ~73%[3] |

| Solubility | Soluble in acetone, methanol (B129727) | Soluble in polyurethane systems |

Table 2: Spectroscopic Data for Characterization

| Spectroscopic Technique | Dibromoneopentyl Glycol (DBNPG) | Tribromoneopentyl Alcohol (TBNPA) |

| ¹H NMR | Peaks corresponding to -CH₂Br and -OH protons. | Peaks corresponding to -CH₂Br and -OH protons. |

| ¹³C NMR | Signals for quaternary carbon, -CH₂Br, and -C(OH) carbons. | Signals for quaternary carbon, -CH₂Br, and -C(OH) carbons. |

| FT-IR (cm⁻¹) | Broad O-H stretch (~3300), C-H stretch (~2900), C-O stretch (~1050), C-Br stretch (~600). | Broad O-H stretch (~3300), C-H stretch (~2900), C-O stretch (~1050), C-Br stretch (~600). |

| GC-MS | Molecular ion peak and characteristic fragmentation pattern showing loss of Br and CH₂Br.[8] | Molecular ion peak and characteristic fragmentation pattern showing loss of Br and CH₂Br. |

Core Research Applications

Advanced Polymer Systems: Reactive Flame Retardants

The primary industrial application of brominated neopentyl alcohols is as reactive flame retardants.[2] Unlike additive flame retardants, which are physically mixed into a polymer, reactive flame retardants are chemically incorporated into the polymer backbone. This covalent bonding prevents leaching of the flame retardant over time, leading to more durable and environmentally stable materials.[3]

The flame retardant mechanism of brominated compounds primarily occurs in the gas phase. Upon heating, the C-Br bonds cleave, releasing bromine radicals. These radicals act as scavengers in the flame, interrupting the high-energy radical chain reactions of combustion.[3]

Key Polymer Systems:

-

Polyurethanes (PU): Both DBNPG and TBNPA are highly effective in rigid and flexible polyurethane foams.[2][3] Their hydroxyl groups react with isocyanates to become part of the polyurethane matrix.

-

Polyesters: DBNPG is widely used in unsaturated polyester (B1180765) resins to impart flame retardancy in applications such as composites and coatings.

-

Epoxy Resins: Derivatives of DBNPG, such as its diglycidyl ether, are used to create flame-retardant epoxy formulations.

Quantitative Flame Retardancy Performance:

The effectiveness of a flame retardant is quantified using several standard tests. While specific performance data is highly dependent on the polymer matrix, loading level, and formulation, the following table provides an overview of key metrics.

Table 3: Typical Flame Retardant Performance Metrics

| Test | Parameter | Description | Typical Effect of Brominated Neopentyl Alcohols |

| Limiting Oxygen Index (LOI) (ASTM D2863)[1][9][10][11][12] | Minimum O₂ concentration (%) to sustain combustion. | Higher LOI indicates better flame retardancy. | Significantly increases the LOI of polymers. |

| UL 94 Vertical Burn Test [13][14][15][16] | V-0, V-1, V-2 rating based on self-extinguishing time and dripping. | V-0 is the highest rating for self-extinguishing plastics. | Can help polymers achieve a V-0 rating.[3] |

| Cone Calorimetry (ASTM E1354)[17][18][19][20][21][22][23][24][25] | Peak Heat Release Rate (pHRR), Total Heat Release (THR), Smoke Production. | Lower values indicate better fire safety. | Reduces pHRR and THR. |

Pharmaceutical Synthesis: Building Blocks for Bioactive Molecules

A highly promising and less explored application of brominated neopentyl alcohols is in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Their well-defined stereochemistry and functional handles make them attractive starting materials for complex molecule synthesis.

A significant example is the use of Dibromoneopentyl Glycol (DBNPG) in the synthesis of Montelukast sodium , a widely used medication for the treatment of asthma.[26] DBNPG serves as a precursor to 1,1-cyclopropyldimethanol , a key intermediate in the Montelukast synthesis pathway.[26][27]

The overall transformation involves a cyclization reaction of DBNPG, demonstrating its utility in constructing strained ring systems, which are common motifs in bioactive molecules.

This established synthetic route opens up avenues for further research, including:

-

Development of Novel Analogues: The neopentyl core can be further functionalized to create a library of novel cyclopropane-containing compounds for screening against various biological targets.

-

Asymmetric Synthesis: Developing enantioselective methods for the cyclization of DBNPG derivatives could lead to the synthesis of chiral building blocks for new drug candidates.

-

Exploration of Other Bioactive Scaffolds: The unique steric and electronic properties of the brominated neopentyl moiety could be exploited in the design of other classes of bioactive molecules, such as enzyme inhibitors or receptor ligands.

Detailed Experimental Protocols

Synthesis of Dibromoneopentyl Glycol (DBNPG) from Pentaerythritol (B129877)

This protocol is based on established laboratory procedures for the bromination of pentaerythritol.[2]

Materials:

-

Pentaerythritol

-

Hydrobromic acid (48% aqueous solution)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate

-

Deionized water

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and filter paper

-

Crystallization dish

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add pentaerythritol and toluene.

-

With stirring, slowly add hydrobromic acid to the flask.

-

Carefully add concentrated sulfuric acid dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with deionized water.

-

Neutralize the organic layer by washing with a saturated solution of sodium bicarbonate, followed by another wash with deionized water.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

-

Remove the toluene under reduced pressure to yield the crude product.

-

Recrystallize the crude DBNPG from a suitable solvent system (e.g., toluene/heptane) to obtain a pure crystalline product.

Synthesis of Tribromoneopentyl Alcohol (TBNPA) from Pentaerythritol

This protocol is a general representation based on patented synthesis methods.[28]

Materials:

-

Pentaerythritol

-

Bromine

-

Sulfur powder

-

Acetic acid (glacial)

-

Methanol

-

Sodium carbonate

-

Alkane solvent (e.g., hexane)

-

Round-bottom flask with reflux condenser, dropping funnel, and magnetic stirrer

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, suspend pentaerythritol and sulfur powder in glacial acetic acid.

-

Heat the mixture with stirring.

-

Slowly add bromine via a dropping funnel. The in-situ generation of hydrogen bromide will occur.

-

After the addition is complete, continue to heat at reflux for several hours until the reaction is complete (monitored by GC).

-

Cool the reaction mixture and remove the acetic acid and excess HBr by distillation under reduced pressure.

-

Add methanol to the residue and reflux to achieve alcoholysis.

-

Remove methanol and methyl acetate (B1210297) by distillation under reduced pressure.

-

Dissolve the residue in a mixture of water and an alkane solvent.

-

Neutralize the solution with an aqueous sodium carbonate solution.

-

Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

-

Cool the organic solution to induce crystallization of TBNPA.

-

Collect the product by filtration, wash with cold alkane, and dry.

Evaluation of Flame Retardancy: Limiting Oxygen Index (LOI) Test (based on ASTM D2863)

Apparatus:

-

LOI test apparatus, including a heat-resistant glass column, gas flow meters for oxygen and nitrogen, and an igniter.

Specimen Preparation:

-

Prepare polymer specimens containing varying weight percentages of the brominated neopentyl alcohol.

-

The standard specimen size for self-supporting plastics is typically 80-150 mm long, 10 mm wide, and 4 mm thick.[1]

Procedure:

-

Place the specimen vertically in the center of the glass column.

-

Establish a downward flow of an oxygen/nitrogen mixture at a specific velocity.

-

Ignite the top of the specimen with the igniter.

-

Observe the burning behavior of the specimen.

-

Systematically vary the oxygen concentration in the gas mixture to determine the minimum concentration that just supports flaming combustion for a specified period or extent of burning.

-

The LOI is calculated as the percentage of oxygen in that final gas mixture.

Evaluation of Fire Behavior: Cone Calorimetry (based on ASTM E1354)

Apparatus:

-

Cone calorimeter, consisting of a conical radiant heater, a specimen holder, a load cell for mass measurement, an ignition source, and an exhaust system with gas analysis (O₂, CO, CO₂).[17][19][20][21]

Specimen Preparation:

-

Prepare flat specimens of the polymer with and without the brominated neopentyl alcohol, typically 100 mm x 100 mm and up to 50 mm thick.[17]

-

Condition the specimens at a specified temperature and humidity before testing.

Procedure:

-

Set the radiant heat flux of the conical heater to a specified level (e.g., 35 or 50 kW/m²).

-

Place the specimen in the holder on the load cell.

-

Expose the specimen to the radiant heat.

-

Apply the spark igniter until sustained flaming ignition occurs.

-

Continuously record the mass of the specimen, the oxygen concentration in the exhaust gas, and the smoke density.

-

The test continues until flaming ceases or for a predetermined duration.

-

Calculate key parameters such as the rate of heat release (HRR), peak HRR, total heat released (THR), and smoke production rate from the collected data.

Logical and Experimental Workflows

The following diagrams illustrate the logical progression of research and development involving brominated neopentyl alcohols.

Conclusion and Future Outlook

Brominated neopentyl alcohols, particularly DBNPG and TBNPA, are compounds of significant scientific and industrial interest. While their role as effective flame retardants is well-established, their potential as building blocks in pharmaceutical synthesis is an exciting and underexplored frontier. The synthesis of a key intermediate for Montelukast highlights the tangible potential in this area. Future research should focus on elucidating structure-property relationships in both flame retardancy and bioactivity. The development of more sustainable synthesis routes and a deeper understanding of the toxicological profiles of these compounds and their derivatives will be crucial for their continued and expanded application. This guide serves as a foundational resource to stimulate further innovation in the application of these versatile brominated alcohols.

References

- 1. Oxygen Index ASTM D2863 [intertek.com]

- 2. Dibromoneopentyl Glycol: Characteristics, Synthesis, and Applications - Knowledge [rixingxincai.com]

- 3. The flame retardant performance of tribromoneopentyl alcohol in polyurethane - Knowledge [rixingxincai.com]

- 4. Eco-Friendly Flame Retardant Solutions: Why Tribromoneopentyl Alcohol Stands Out - Industry news - News [rixingxincai.com]

- 5. Dyes|Solvent Dyes|Photoinitiators|Biocides--ChemFine International Co., Ltd. (CFI) [chemfineinternational.com]

- 6. Tribromoneopentyl alcohol | C5H9Br3O | CID 21966273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. oceanchem-group.com [oceanchem-group.com]

- 8. par.nsf.gov [par.nsf.gov]

- 9. kiyorndlab.com [kiyorndlab.com]

- 10. matestlabs.com [matestlabs.com]

- 11. store.astm.org [store.astm.org]

- 12. specialchem.com [specialchem.com]

- 13. innovative-polymers.com [innovative-polymers.com]

- 14. researchgate.net [researchgate.net]

- 15. boedeker.com [boedeker.com]

- 16. researchgate.net [researchgate.net]

- 17. ASTM E1354 - Cone Calorimeter Laboratory Testing [capitaltesting.org]

- 18. scribd.com [scribd.com]

- 19. ASTM E1354 | Department of Fire Protection Engineering [fpe.umd.edu]

- 20. ASTM E1354 | Cone Calorimeter Testing | VTEC Laboratories [vteclabs.com]

- 21. infinitalab.com [infinitalab.com]

- 22. polimery.ichp.vot.pl [polimery.ichp.vot.pl]

- 23. researchgate.net [researchgate.net]

- 24. tsapps.nist.gov [tsapps.nist.gov]

- 25. scispace.com [scispace.com]

- 26. Synthesis of 1,1-Bis(hydroxymethyl)cyclopropane as Intermediate for Montelukast Sodium | Scientific.Net [scientific.net]

- 27. CN106588568B - A kind of preparation method of 1,1- cyclopropyl dimethanol - Google Patents [patents.google.com]

- 28. CN110903163A - Preparation method of tribromoneopentyl alcohol - Google Patents [patents.google.com]

The Wagner-Meerwein Rearrangement in Action: A Technical Guide to the Reaction of Neopentyl Alcohol with Hydrobromic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of the reaction between neopentyl alcohol and hydrobromic acid (HBr), a classic example of a carbocation rearrangement. This reaction is of significant interest as it deviates from the expected direct substitution pathway, providing a clear illustration of the Wagner-Meerwein rearrangement. This guide will delve into the underlying mechanistic principles, present available quantitative data, and provide cited experimental methodologies.

Core Reaction and Mechanism

The reaction of neopentyl alcohol with HBr primarily yields 2-bromo-2-methylbutane (B1582447), a rearranged product, rather than the anticipated 1-bromo-2,2-dimethylpropane (B145997) (neopentyl bromide).[1][2][3] This outcome is a direct consequence of the reaction proceeding through an SN1-like pathway involving a carbocation intermediate. The steric hindrance imposed by the bulky tert-butyl group in neopentyl alcohol makes the backside attack required for an SN2 mechanism unfavorable.[2][4]

The reaction mechanism unfolds through the following sequential steps:

-

Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group of neopentyl alcohol by the strong acid, HBr. This converts the poor leaving group (-OH) into a good leaving group (H2O).[1][2]

-

Formation of a Primary Carbocation: The protonated alcohol loses a molecule of water to form a highly unstable primary carbocation.[1][4]

-

Wagner-Meerwein Rearrangement (1,2-Methyl Shift): To achieve greater stability, the primary carbocation undergoes a rapid rearrangement.[1][2] A methyl group from the adjacent quaternary carbon migrates with its bonding pair of electrons to the positively charged carbon. This concerted step, known as a Wagner-Meerwein rearrangement, results in the formation of a much more stable tertiary carbocation.[5][6][7] This rearrangement is the crux of the reaction's outcome.

-

Nucleophilic Attack by Bromide: The bromide ion (Br⁻), a potent nucleophile, then attacks the tertiary carbocation, leading to the formation of the final product, 2-bromo-2-methylbutane.[1][4]

Experimental Data

| Reactant | Reagent | Temperature (°C) | Major Product | Yield (%) | Minor Product 1 | Yield (%) | Minor Product 2 | Yield (%) | Reference |

| Neopentyl Alcohol | HBr | 100 | 2-bromo-2-methylbutane | 66 | 2-bromo-3-methylbutane (B93499) | 18 | Neopentyl bromide (SN2 product) | 16 |

Note: The formation of 2-bromo-3-methylbutane suggests a subsequent hydride shift after the initial methyl shift, indicating the complexity of the carbocation rearrangements.

Experimental Protocols

Detailed experimental procedures for the synthesis of 2-bromo-2-methylbutane from neopentyl alcohol can be performed using either traditional reflux or microwave-assisted methods.

Reflux Method

This procedure is adapted from a study investigating the mechanism of the reaction.[8]

Reagents and Equipment:

-

Neopentyl alcohol (4.0 g)

-

Sodium bromide (7.0 g)

-

Deionized water (6.0 mL)

-

Concentrated sulfuric acid (6.0 mL)

-

100 mL round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Ice bath

Procedure:

-

Combine 4.0 g of neopentyl alcohol, 7.0 g of sodium bromide, and 6.0 mL of deionized water in a 100 mL round-bottom flask.

-

Carefully add 6.0 mL of concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.

-

Attach a reflux condenser and heat the mixture to reflux for 45 minutes using a heating mantle.

-

After reflux, allow the mixture to cool to room temperature.

-

Reconfigure the apparatus for simple distillation and distill the product, collecting the distillate in a receiver flask cooled in an ice bath.

-

Transfer the distillate to a separatory funnel and wash sequentially with water, a saturated sodium bicarbonate solution, and finally with brine.[9]

-

Dry the organic layer over anhydrous sodium sulfate.

-

The final product can be further purified by fractional distillation, collecting the fraction boiling at approximately 117-119 °C.[9]

Microwave-Assisted Synthesis

This method offers a more rapid alternative to traditional reflux.[8]

Reagents and Equipment:

-

Neopentyl alcohol (2.0 g)

-

Sodium bromide (3.5 g)

-

Deionized water (3.0 mL)

-

Concentrated sulfuric acid (3.0 mL)

-

35 mL microwave reaction tube

-

Microwave synthesizer

-

Distillation apparatus

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Ice bath

Procedure:

-

Combine 2.0 g of neopentyl alcohol, 3.5 g of sodium bromide, 3.0 mL of deionized water, and 3.0 mL of concentrated sulfuric acid in a 35 mL microwave reaction tube.

-

Heat the mixture in a microwave synthesizer at 130 °C for 25 minutes.

-

After cooling, distill the mixture up to 119 °C.

-

Wash the distillate sequentially with 7.5 mL of deionized water, 2.5 mL of concentrated H₂SO₄, 3 mL of saturated NaHCO₃, and 1 mL of saturated NaCl.

-

Dry the organic layer over anhydrous sodium sulfate.

Visualizing the Mechanism

The reaction pathway, including the critical rearrangement step, can be visualized using the following diagrams.

Reaction Workflow

Caption: Experimental workflow for the synthesis of 2-bromo-2-methylbutane.

Signaling Pathway of the Reaction Mechanism

Caption: Mechanism of the reaction of neopentyl alcohol with HBr.

References

- 1. brainly.com [brainly.com]

- 2. Neopentyl alcohol, (CH3)3CCH2OH, reacts with concentrated HBr to give 2-b.. [askfilo.com]

- 3. Neopentyl alcohol, (CH3)3CCH2OH, reacts with concentrated HBr to ... | Study Prep in Pearson+ [pearson.com]

- 4. youtube.com [youtube.com]

- 5. When neopentyl alcohol is treated with , a mixture of two alkenes is - askIITians [askiitians.com]

- 6. allen.in [allen.in]

- 7. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]

- 8. collected.jcu.edu [collected.jcu.edu]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safety, Handling, and Storage of 3-Bromo-2,2-dimethyl-1-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and physicochemical properties of 3-Bromo-2,2-dimethyl-1-propanol. The information herein is intended to support laboratory professionals in the safe and effective use of this compound in research and development.

Chemical and Physical Properties

This compound is a halogenated organic compound utilized as a building block in organic synthesis. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁BrO | [1] |

| Molecular Weight | 167.04 g/mol | [1][2] |

| CAS Number | 40894-00-6 | [1][2] |

| Appearance | Liquid | [2] |

| Boiling Point | 184-187 °C (lit.) | [2] |

| Density | 1.358 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.479 (lit.) | [2] |

| Flash Point | 76 °C (168.8 °F) - closed cup | [2] |

| Solubility | Soluble in organic solvents such as methanol (B129727) and dichloromethane.[3][4] |

Safety and Hazard Information

This compound is classified as a hazardous substance. Adherence to safety guidelines is crucial to minimize risk.

GHS Classification and Hazard Statements

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classifications for this compound (Table 2).

| Hazard Class | Category | Hazard Statement |

| Skin irritation | 2 | H315: Causes skin irritation |

| Eye irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity - single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Source:[1]

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this chemical to determine the appropriate PPE. The following diagram outlines the recommended PPE.

First Aid Measures

In case of exposure, follow these first aid guidelines and seek medical attention.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Immediately wash off with soap and plenty of water. Consult a physician. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Handling and Storage

Proper handling and storage procedures are essential to maintain the chemical's integrity and ensure safety.

Handling

-

Handle in a well-ventilated place.

-

Wear personal protective equipment as outlined in Figure 1.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of vapor or mist.

-

Keep away from sources of ignition.

Storage

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed.

-

Store away from incompatible materials such as strong oxidizing agents.

-

Recommended storage temperature is room temperature, sealed in a dry environment.

The following diagram illustrates the general workflow for safe handling and storage.

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis and analysis of this compound. These are based on established chemical principles and procedures for similar compounds and may require optimization.

Synthesis of this compound

A plausible synthetic route to this compound is the selective monobromination of 2,2-dimethyl-1,3-propanediol. A general procedure, adapted from the synthesis of a similar compound, is described below.[5]

Materials:

-

2,2-dimethyl-1,3-propanediol

-

Hydrobromic acid (48% aqueous solution)

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,2-dimethyl-1,3-propanediol (1.0 eq) in toluene.

-

Add hydrobromic acid (1.1 eq) to the stirred solution.

-

Heat the biphasic mixture to reflux with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

-

Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation.

Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for assessing the purity of this compound and identifying any volatile impurities.

Instrumentation and Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold: 5 minutes at 250 °C.

-

-

Injector Temperature: 250 °C.

-

MS Detector: Electron Ionization (EI) at 70 eV.

-

Mass Range: 40-400 amu.

Procedure:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent like dichloromethane.

-

Inject an appropriate volume of the sample into the GC-MS system.

-

Analyze the resulting total ion chromatogram (TIC) to determine the relative peak areas of the main component and any impurities.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the synthesized product.

Instrumentation and Conditions:

-

Spectrometer: 300 MHz or higher NMR spectrometer.

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.

Procedure:

-

Dissolve a small amount of the sample in CDCl₃ in an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra.

-

Process the spectra and compare the chemical shifts, integrations, and coupling patterns with expected values for this compound.

Reactivity and Incompatibilities

This compound is a stable compound under normal conditions. However, it is incompatible with strong oxidizing agents. Thermal decomposition may produce carbon oxides and hydrogen bromide gas.

The following diagram illustrates the relationship between handling precautions and the chemical's reactivity.

This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment conducted by qualified professionals. Always consult the latest Safety Data Sheet (SDS) before handling any chemical.

References

Molecular weight and formula of 3-Bromo-2,2-dimethyl-1-propanol.

An In-depth Technical Guide to 3-Bromo-2,2-dimethyl-1-propanol

Core Compound Overview

This compound is a halogenated organic compound with significant utility as a building block in organic synthesis. Its structure, featuring a primary alcohol and a neopentyl bromide moiety, presents unique reactivity that is of interest to researchers in synthetic chemistry and drug development. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and potential applications.

Molecular Identity

The fundamental identifiers for this compound are summarized below.

| Identifier | Value |

| Chemical Formula | C5H11BrO[1] |

| Molecular Weight | 167.04 g/mol [1][2] |

| IUPAC Name | 3-bromo-2,2-dimethylpropan-1-ol[1] |

| CAS Number | 40894-00-6[1][2] |

| SMILES | CC(C)(CO)CBr[1][2] |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for its handling, reaction setup, and purification.

| Property | Value | Source |

| Physical Form | Liquid[2][3] | Sigma-Aldrich |

| Boiling Point | 184-187 °C[2][3] | Sigma-Aldrich |

| Density | 1.358 g/mL at 25 °C[2][3] | Sigma-Aldrich |

| Refractive Index | n20/D 1.479[2][3] | Sigma-Aldrich |

Synthesis and Reactivity

Synthetic Pathways

The synthesis of this compound can be approached through several routes, typically involving the selective bromination of a suitable precursor. A plausible synthetic route is the hydrobromination of 2,2-dimethyl-1,3-propanediol. This reaction requires careful control to achieve mono-bromination.

Caption: Proposed synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is governed by the primary alcohol and the neopentyl bromide functional groups. The steric hindrance from the gem-dimethyl groups on the carbon adjacent to the bromine atom significantly inhibits SN2 reactions. The parent alcohol, 2,2-dimethyl-1-propanol (neopentyl alcohol), is known to undergo reaction with HBr very slowly, yielding a rearranged product, 2-bromo-2-methylbutane, which suggests a mechanism involving a carbocation rearrangement.[4]

The primary alcohol group can undergo oxidation. For instance, this compound has been used in the synthesis of 3-bromo-2,2-dimethylpropanal through oxidation with pyridinium (B92312) chlorochromate (PCC) mixed with silica (B1680970) in dichloromethane (B109758).[3]

Caption: Oxidation of this compound.

Experimental Protocols

Synthesis of 3-bromo-2,2-dimethylpropanal from this compound

This protocol is based on the oxidation of this compound as a representative reaction.

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC)

-

Silica gel

-

Dichloromethane (anhydrous)

-

Diatomaceous earth (e.g., Celite®)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a slurry of pyridinium chlorochromate (1.5 equivalents) and silica gel in anhydrous dichloromethane.

-

To this stirred slurry, add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of diatomaceous earth to remove the chromium salts.

-

Wash the filter cake with additional diethyl ether.

-

Combine the organic filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure 3-bromo-2,2-dimethylpropanal.

Applications in Research and Drug Development

This compound serves as a versatile intermediate in the synthesis of more complex molecules. Its bifunctional nature allows for sequential or selective reactions at the alcohol and bromide sites. The neopentyl structure can introduce steric bulk, which can be desirable in tuning the pharmacological properties of a drug candidate. While this specific compound is a building block, related brominated propanols are key intermediates in the synthesis of various pharmaceuticals, including antiviral, antifungal, and anticancer agents, as well as agrochemicals.[5]

The general class of brominated alcohols is valuable for introducing specific pharmacophores or for linking molecular fragments in drug discovery. For instance, the strategic placement of bromo- and hydroxymethyl groups allows for a variety of subsequent chemical transformations to create diverse molecular libraries for biological screening.

References

Technical Guide: Physicochemical Properties of 3-Bromo-2,2-dimethyl-1-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physicochemical properties of 3-Bromo-2,2-dimethyl-1-propanol, a valuable building block in organic synthesis. This document outlines its boiling point and density, supported by detailed experimental methodologies for their determination.

Core Physicochemical Data

The quantitative data for this compound is summarized in the table below for easy reference and comparison.

| Property | Value | Conditions |

| Boiling Point | 184-187 °C | Standard atmospheric pressure (literature value)[1][2][3][4] |

| Density | 1.358 g/mL | at 25 °C (literature value)[1][2][3] |

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of the boiling point and density of liquid organic compounds such as this compound.

Determination of Boiling Point (Capillary Method)

This method is a common and reliable technique for determining the boiling point of a small quantity of a liquid.

Materials:

-

Thiele tube or similar heating apparatus (e.g., oil bath with a stirrer)

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Sample of this compound

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Stand and clamps

Procedure:

-

A small amount of this compound is placed into the fusion tube.

-

The capillary tube, with its sealed end facing upwards, is placed inside the fusion tube containing the liquid.

-

The fusion tube is attached to the thermometer, ensuring the bottom of the tube is level with the thermometer bulb.

-

The entire assembly is clamped and immersed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The apparatus is heated slowly and uniformly.

-

As the temperature rises, air trapped in the capillary tube will be seen escaping as a slow stream of bubbles.

-

The heating is continued until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer or a volumetric flask.

Materials:

-

Pycnometer or a calibrated volumetric flask with a stopper

-

Analytical balance

-

Sample of this compound

-

Distilled water (for calibration)

-

Thermometer

Procedure:

-

An empty, clean, and dry pycnometer is accurately weighed on an analytical balance (m₁).

-

The pycnometer is filled with distilled water of a known temperature and weighed again (m₂). The density of water at this temperature (ρ_water) is known.

-

The pycnometer is emptied, dried thoroughly, and then filled with this compound at the same temperature and weighed (m₃).

-

The volume of the pycnometer (V) is calculated using the mass and density of the water: V = (m₂ - m₁) / ρ_water.

-

The density of the this compound (ρ_sample) is then calculated using its mass and the determined volume of the pycnometer: ρ_sample = (m₃ - m₁) / V.

Synthetic Application Workflow

This compound serves as a precursor in various organic syntheses. One such application is its oxidation to form 3-bromo-2,2-dimethylpropanal. The logical workflow for this synthesis is depicted below.

Workflow for the synthesis of 3-bromo-2,2-dimethylpropanal.

References

Methodological & Application

Application Note: Synthesis of 3-Bromo-2,2-dimethylpropanal from 3-Bromo-2,2-dimethyl-1-propanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed protocols for the synthesis of 3-bromo-2,2-dimethylpropanal, a valuable building block in organic synthesis, via the oxidation of 3-bromo-2,2-dimethyl-1-propanol. Two primary methods are discussed: a reliable and high-yielding TEMPO-catalyzed oxidation and the classical pyridinium (B92312) chlorochromate (PCC) oxidation. While the PCC method is widely known for the conversion of primary alcohols to aldehydes, literature suggests it can be unreliable for this specific substrate, leading to variable yields.[1] The TEMPO-catalyzed method is presented as a more consistent and efficient alternative.[1]

Introduction

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic chemistry, crucial for the synthesis of complex molecules in the pharmaceutical and fine chemical industries. 3-Bromo-2,2-dimethylpropanal is a key intermediate possessing a neopentyl core with a reactive aldehyde functionality and a bromine handle for further synthetic manipulations. The steric hindrance of the neopentyl group and the presence of a halogen require a mild and selective oxidation method to avoid side reactions and over-oxidation to the corresponding carboxylic acid. This document outlines a reliable experimental procedure for this conversion and discusses an alternative method.

Comparison of Synthetic Methods

| Parameter | TEMPO-catalyzed Oxidation | Pyridinium Chlorochromate (PCC) Oxidation |

| Starting Material | This compound | This compound |

| Oxidizing System | TEMPO (catalyst) / NaOCl (co-oxidant) | Pyridinium Chlorochromate (PCC) |

| Solvent | Dichloromethane (B109758) / Water | Dichloromethane |

| Reaction Temperature | 0 °C to 10 °C | Room Temperature |

| Reaction Time | 10 - 20 minutes | 2 - 4 hours (typical)[2] |

| Reported Yield | 85%[1] | 0% to 60% (unreliable)[1] |

| Work-up | Liquid-liquid extraction, wash, drying | Filtration through Celite/silica (B1680970), wash, drying |

| Purification | Kugelrohr distillation[1] | Column chromatography (if required)[2] |

Experimental Protocols

Recommended Protocol: TEMPO-Catalyzed Oxidation

This protocol is adapted from a reported reliable synthesis of 3-bromo-2,2-dimethylpropanal.[1]

Materials:

-

This compound (16.7 g, 0.1 mol)

-

Dichloromethane (CH₂Cl₂) (65 ml)

-

(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) (0.78 g, 5 mmol)

-

Potassium bromide (KBr) (1.2 g, 10 mmol)

-

Sodium bicarbonate (NaHCO₃) (3.4 g, 40 mmol)

-

1.8 M aqueous sodium hypochlorite (B82951) (NaOCl) solution (61 ml)

-

Deionized water

-

Diethyl ether

-

10% Hydrochloric acid (HCl)

-

Potassium iodide (KI)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Basic alumina

Procedure:

-

Dissolve 16.7 g (0.1 mol) of this compound in 65 ml of dichloromethane in a flask equipped with a magnetic stirrer.

-

Add 0.78 g (5 mmol) of TEMPO and a solution of 1.2 g (10 mmol) of KBr in 5 ml of water to the reaction mixture.

-

Cool the vigorously stirred mixture to below 0 °C in an ice bath.

-

Prepare a solution of the co-oxidant by mixing 61 ml of 1.8 M aqueous NaOCl, 47 ml of water, and 3.4 g (40 mmol) of NaHCO₃.

-

Add the NaOCl solution to the reaction mixture under vigorous stirring, maintaining the temperature below 10 °C.

-

Continue stirring until the starting alcohol is consumed (typically 10-20 minutes), as monitored by thin-layer chromatography (TLC).

-

Separate the organic and aqueous phases. Extract the aqueous phase three times with 20 ml of diethyl ether.

-

Combine the organic phases and wash with 40 ml of 10% HCl containing 1.3 g (8 mmol) of KI.

-

Dry the organic phase over magnesium sulfate (MgSO₄) and filter through a short pad of basic alumina.

-

Remove the solvent at atmospheric pressure.

-

Purify the crude product by Kugelrohr distillation at atmospheric pressure to afford pure 3-bromo-2,2-dimethylpropanal (14.0 g, 85% yield).[1]

Alternative Protocol: Pyridinium Chlorochromate (PCC) Oxidation

This is a general procedure for PCC oxidation of primary alcohols and has been reported for the synthesis of 3-bromo-2,2-dimethylpropanal, though with noted reliability issues.[1][2]

Materials:

-

This compound (1 equivalent)

-

Pyridinium chlorochromate (PCC) (1.2 - 1.5 equivalents)

-

Celite or Silica Gel

-

Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

-

To a stirred suspension of pyridinium chlorochromate (1.2-1.5 eq.) and Celite or silica gel in anhydrous dichloromethane, add a solution of this compound (1 eq.) in anhydrous dichloromethane at room temperature.[2]

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.[2]

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium tars and the adsorbent.

-

Wash the filter cake thoroughly with diethyl ether.

-

Combine the filtrates and concentrate under reduced pressure.

-

If necessary, purify the resulting crude aldehyde by column chromatography on silica gel.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental protocols.

Caption: Workflow for TEMPO-catalyzed oxidation.

Caption: Workflow for PCC oxidation.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Pyridinium chlorochromate (PCC) is a toxic chromium (VI) compound and should be handled with care.[2]

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

-

Sodium hypochlorite is corrosive.

-

The reactions should be performed under anhydrous conditions where specified to prevent side reactions.[2]

Conclusion

The synthesis of 3-bromo-2,2-dimethylpropanal can be effectively achieved through the oxidation of the corresponding primary alcohol. For researchers requiring a reliable and high-yielding procedure, the TEMPO-catalyzed oxidation is the recommended method. While the PCC oxidation is a viable alternative, it may require optimization to overcome reported inconsistencies in yield.

References

Application Notes and Protocols: The Use of 3-Bromo-2,2-dimethyl-1-propanol in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-Bromo-2,2-dimethyl-1-propanol as a versatile building block in the synthesis of pharmaceutical intermediates. This document includes its physicochemical properties, key synthetic transformations, and detailed experimental protocols for its application.

Introduction